molecular formula C17H19N3O2 B2965124 N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1214847-73-0

N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No. B2965124
CAS RN: 1214847-73-0
M. Wt: 297.358
InChI Key: NCTWXWOQBPZCMU-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as MP-10, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of benzoxazolyl-piperidine carboxamides and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce cell death through apoptosis. It has also been shown to modulate the activity of certain neurotransmitters and to have anti-inflammatory effects through the inhibition of certain cytokines.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotective effects, and anti-inflammatory activity. It has also been shown to modulate the activity of certain neurotransmitters and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. It has also been shown to exhibit a range of biological activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other anticancer drugs. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 2-methyl-1,3-benzoxazole with propargylamine, followed by the reaction with piperidine-2-carboxylic acid to form the final product. The synthesis has been reported in several scientific publications and is considered to be a reliable and reproducible method.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Several studies have reported its anticancer activity, including inhibition of tumor growth and induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to exhibit anti-inflammatory activity in vitro.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-5-yl)-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-9-20-10-5-4-6-15(20)17(21)19-13-7-8-16-14(11-13)18-12(2)22-16/h1,7-8,11,15H,4-6,9-10H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTWXWOQBPZCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3CCCCN3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-benzoxazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

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